1-(5-chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine
Overview
Description
1-(5-chloro-2-methoxybenzoyl)-4-(4-methoxyphenyl)piperazine is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.1240702 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has shown the synthesis of novel compounds involving piperazine derivatives, including the targeted molecule, demonstrating antimicrobial activities. One study detailed the synthesis of triazole derivatives starting from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Heterocyclic Compounds with Biological Activity
Another line of investigation involved the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from natural products as anti-inflammatory and analgesic agents. These compounds were found to inhibit COX-1/COX-2 selectively, showing significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Antimicrobial Activity of Pyridine Derivatives
Further research into pyridine derivatives, including the synthesis of piperazine-based molecules, revealed variable and modest antimicrobial activity against bacteria and fungi, highlighting the chemical versatility and potential therapeutic applications of such compounds (Patel et al., 2011).
Supramolecular Assembly and Structural Studies
The structural and supramolecular aspects of closely related 1-halobenzoyl-4-(2-methoxyphenyl)piperazines were studied, revealing their ability to form one-dimensional to three-dimensional hydrogen-bonded assemblies based on the Z′ values, offering insights into the structural basis of their biological activities (Chinthal et al., 2021).
Cardiovascular and Antitubercular Potential
Research on piperazine derivatives also uncovered their cardiotropic and antitubercular potentials, with certain compounds showing significant antiarrhythmic activity and potent inhibitory effects against Mycobacterium tuberculosis, respectively. This indicates the broad spectrum of pharmacological activities that can be achieved through structural modifications of the piperazine backbone (Mokrov et al., 2019; Jallapally et al., 2014).
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-24-16-6-4-15(5-7-16)21-9-11-22(12-10-21)19(23)17-13-14(20)3-8-18(17)25-2/h3-8,13H,9-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJIIDBQZHBNQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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